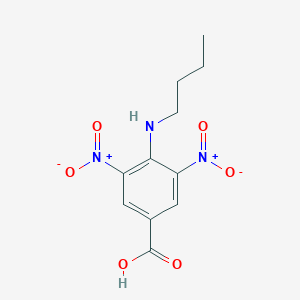
4-(Butylamino)-3,5-dinitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylamino)-3,5-dinitrobenzoic acid is a useful research compound. Its molecular formula is C11H13N3O6 and its molecular weight is 283.24g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the prominent applications of 4-(Butylamino)-3,5-dinitrobenzoic acid is its antimicrobial properties. Research has shown that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal activity against various strains of fungi, including Candida species.
- Case Study : A study reported the synthesis of several esters and amides derived from 3,5-dinitrobenzoic acid, assessing their Minimum Inhibitory Concentration (MIC) against Candida albicans. Among these, ethyl 3,5-dinitrobenzoate demonstrated the highest antifungal activity with an MIC of 125 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | 125 | Fungicidal against C. albicans |
| Propyl 3,5-dinitrobenzoate | 100 | Fungicidal against C. krusei |
| Butyl derivative | TBD | TBD |
Antitubercular Activity
The compound's derivatives have also been evaluated for their antitubercular properties. Specific analogs have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis.
- Case Study : A series of derivatives were synthesized and tested against M. tuberculosis strains H37Ra and H37Rv. Some compounds exhibited potent inhibitory activity with MIC values as low as 5 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| m-Aminophenol derivative | 5 | Potent against M. tuberculosis |
| Butyl substituted derivative | TBD | TBD |
Anti-inflammatory Effects
This compound has been investigated for its potential anti-inflammatory effects in various biological models.
- Case Study : In murine models, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential use in treating inflammatory conditions.
Material Science Applications
Beyond biological applications, this compound is also explored for its utility in material sciences, particularly in the development of polymers and dyes due to its unique chemical structure.
Eigenschaften
Molekularformel |
C11H13N3O6 |
|---|---|
Molekulargewicht |
283.24g/mol |
IUPAC-Name |
4-(butylamino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C11H13N3O6/c1-2-3-4-12-10-8(13(17)18)5-7(11(15)16)6-9(10)14(19)20/h5-6,12H,2-4H2,1H3,(H,15,16) |
InChI-Schlüssel |
MYVYIRGJUFAFHV-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















